N-(1H-benzimidazol-2-yl)-4-chlorobenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-4-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O/c15-10-7-5-9(6-8-10)13(19)18-14-16-11-3-1-2-4-12(11)17-14/h1-8H,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CERLGXAGGNYXLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101324020 | |
| Record name | N-(1H-benzimidazol-2-yl)-4-chlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101324020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49673912 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
55842-42-7 | |
| Record name | N-(1H-benzimidazol-2-yl)-4-chlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101324020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(1H-BENZIMIDAZOL-2-YL)-4-CHLOROBENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Characterization of N 1h Benzimidazol 2 Yl 4 Chlorobenzamide
Synthetic Pathways for N-(1H-benzimidazol-2-yl)-4-chlorobenzamide
The synthesis of this compound can be achieved through various chemical strategies. These methods primarily involve the formation of the benzimidazole (B57391) core and the subsequent attachment of the 4-chlorobenzamide (B146232) moiety, or the coupling of pre-functionalized precursors.
Conventional Synthetic Approaches
A primary and conventional method for the synthesis of this compound involves the acylation of 2-aminobenzimidazole with 4-chlorobenzoyl chloride. This reaction is a direct and efficient way to form the amide bond.
The general reaction is as follows: 2-aminobenzimidazole reacts with 4-chlorobenzoyl chloride, typically in the presence of a base such as pyridine or triethylamine, in an appropriate solvent like dichloromethane or tetrahydrofuran. The base serves to neutralize the hydrochloric acid that is formed as a byproduct of the reaction.
A modified procedure for a similar benzoylation of 2-aminobenzimidazole involves using potassium carbonate as the base and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in acetonitrile researchgate.net. This method can offer milder reaction conditions and improved yields.
Mannich Reaction-Based Syntheses of Analogues
While not a direct synthesis of the title compound, the Mannich reaction is a versatile and widely used method for preparing N-substituted analogues of benzimidazole derivatives. This reaction involves the aminoalkylation of an acidic proton located on a substrate, in this case, the benzimidazole ring, with formaldehyde and a primary or secondary amine.
For instance, a series of N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide derivatives have been synthesized using the Mannich reaction nih.gov. In this approach, a 2-substituted benzimidazole is treated with formaldehyde and 4-chlorobenzamide. This reaction typically proceeds by refluxing the components in a suitable solvent, such as ethanol nih.gov. This methodology allows for the introduction of a variety of substituents on the benzimidazole core, leading to a library of structurally related compounds.
Strategies for Benzimidazole Ring Closure in Related Syntheses
The formation of the benzimidazole ring is a critical step in the synthesis of many of its derivatives. Several methods are available for this cyclization. A common and historical approach is the Phillips condensation, which involves the reaction of o-phenylenediamine with a carboxylic acid or its derivative.
For example, 2-substituted benzimidazoles can be prepared by refluxing o-phenylenediamine with various carboxylic acids in an acidic medium, such as 4N hydrochloric acid. This method is straightforward and provides good yields of the desired benzimidazole core, which can then be further functionalized.
Approaches to Incorporate the 4-Chlorobenzamide Moiety
The 4-chlorobenzamide moiety is typically introduced by forming an amide bond. As discussed in the conventional synthesis, the reaction between an amine (like 2-aminobenzimidazole) and an activated carboxylic acid derivative (like 4-chlorobenzoyl chloride) is a standard method researchgate.net.
Alternatively, the amide bond can be formed by coupling 4-chlorobenzoic acid with an amine using a coupling agent. Common coupling agents include dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt). This approach is widely used in peptide synthesis and can be applied to the formation of the 4-chlorobenzamide linkage under mild conditions.
Advanced Characterization Techniques for Structural Elucidation
The unambiguous determination of the chemical structure of this compound relies on a combination of spectroscopic techniques. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Analysis
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzimidazole and the 4-chlorophenyl rings, as well as for the N-H protons of the amide and imidazole groups.
Benzimidazole Protons: The four protons on the benzene ring of the benzimidazole moiety would likely appear as a complex multiplet in the aromatic region, typically between δ 7.0 and 7.6 ppm.
4-Chlorophenyl Protons: The four protons of the 4-chlorophenyl group are expected to appear as two doublets due to the symmetry of the ring. The protons ortho to the carbonyl group would be deshielded and appear at a lower field (around δ 7.9-8.1 ppm) compared to the protons meta to the carbonyl group (around δ 7.5-7.6 ppm). For comparison, in 4-chlorobenzamide, these protons appear at approximately δ 7.94 ppm and δ 7.55 ppm in DMSO-d₆ chemicalbook.com.
N-H Protons: The N-H proton of the imidazole ring and the N-H proton of the amide linkage are expected to appear as broad singlets. Their chemical shifts can be highly variable depending on the solvent, concentration, and temperature. The imidazole N-H proton in similar benzimidazole structures often appears at a very downfield chemical shift, sometimes above δ 12 ppm in DMSO-d₆. The amide N-H proton is also expected in the downfield region.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would provide information about all the carbon atoms in the molecule.
Carbonyl Carbon: The carbonyl carbon of the amide group is expected to have a chemical shift in the range of δ 165-170 ppm.
Benzimidazole Carbons: The carbon atom at the 2-position of the benzimidazole ring (C=N) would appear in the range of δ 150-160 ppm. The other aromatic carbons of the benzimidazole ring would resonate in the typical aromatic region of δ 110-140 ppm.
4-Chlorophenyl Carbons: The carbon atom of the 4-chlorophenyl ring attached to the chlorine atom (C-Cl) would have a chemical shift around δ 135-138 ppm, while the other aromatic carbons would appear in the δ 128-135 ppm range. For comparison, the ¹³C NMR data for the related compound 2-(4-chlorophenyl)-1H-benzimidazole in DMSO-d₆ shows signals at δ 150.63, 134.96, 129.53, 128.61, 123.20, 122.29, 119.44, and 111.88 ppm rsc.org.
The following tables summarize the expected chemical shifts based on related compounds.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Benzimidazole Ar-H | 7.0 - 7.6 | m |
| 4-Chlorophenyl Ar-H (meta to C=O) | 7.5 - 7.6 | d |
| 4-Chlorophenyl Ar-H (ortho to C=O) | 7.9 - 8.1 | d |
| Amide N-H | Variable | br s |
| Imidazole N-H | > 12 | br s |
(Based on data for 4-chlorobenzamide and other benzimidazole derivatives)
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Benzimidazole Aromatic Carbons | 110 - 140 |
| Benzimidazole C2 | 150 - 160 |
| 4-Chlorophenyl Aromatic Carbons | 128 - 135 |
| 4-Chlorophenyl C-Cl | 135 - 138 |
| Carbonyl C=O | 165 - 170 |
(Based on data for 2-(4-chlorophenyl)-1H-benzimidazole and general values for benzamides)
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. An IR spectrum is a plot of this absorption, which provides a unique "molecular fingerprint."
For this compound, the IR spectrum is expected to display several characteristic absorption bands that confirm the presence of its key structural features: the benzimidazole ring system, the secondary amide linkage, and the chloro-substituted benzene ring.
Key expected vibrational frequencies include:
N-H Stretching: The benzimidazole ring and the amide linker both contain N-H bonds. These typically appear as moderate to sharp bands in the region of 3400-3100 cm⁻¹. The benzimidazole N-H stretch is often observed as a broader band due to hydrogen bonding.
Aromatic C-H Stretching: The presence of two aromatic rings (the benzimidazole and the 4-chlorophenyl group) will give rise to sharp absorption bands just above 3000 cm⁻¹.
Amide C=O Stretching (Amide I Band): A strong, sharp absorption band characteristic of the carbonyl group in the secondary amide is expected between 1680 and 1630 cm⁻¹. This is one of the most prominent peaks in the spectrum.
N-H Bending (Amide II Band): This band, arising from the bending vibration of the N-H bond coupled with C-N stretching, is typically found between 1570 and 1515 cm⁻¹.
Aromatic C=C Stretching: Multiple bands of variable intensity are expected in the 1600-1450 cm⁻¹ region, corresponding to the carbon-carbon double bond stretching within the aromatic rings.
C-N Stretching: The stretching vibrations for the carbon-nitrogen bonds of the amide and imidazole groups are expected in the 1400-1200 cm⁻¹ region.
C-Cl Stretching: The vibration of the carbon-chlorine bond on the phenyl ring typically results in a strong band in the fingerprint region, between 800 and 600 cm⁻¹.
The following table summarizes the expected characteristic IR absorption bands for this compound.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| Amide & Imidazole N-H | Stretching | 3400 - 3100 | Medium, often broad |
| Aromatic C-H | Stretching | 3100 - 3000 | Sharp, Medium |
| Amide C=O | Stretching (Amide I) | 1680 - 1630 | Strong, Sharp |
| Amide N-H | Bending (Amide II) | 1570 - 1515 | Medium to Strong |
| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Weak |
| C-N | Stretching | 1400 - 1200 | Medium |
| C-Cl | Stretching | 800 - 600 | Strong |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy and precision. Unlike standard mass spectrometry, HRMS can determine the mass of a molecule to four or five decimal places. This level of precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass.
The molecular formula for this compound is C₁₄H₁₀ClN₃O. The theoretical (monoisotopic) exact mass can be calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, and ¹⁶O).
Calculated Monoisotopic Mass: 271.05124 Da
In a typical HRMS experiment (e.g., using Electrospray Ionization - ESI), the molecule is ionized, often by protonation to form the molecular ion [M+H]⁺ or by adduction with other cations like sodium [M+Na]⁺. The instrument then measures the m/z of these ions. If the experimentally measured m/z value matches the calculated theoretical value within a very small tolerance (typically < 5 ppm), it provides strong evidence for the proposed molecular formula. uni.lu The presence of the chlorine atom is further confirmed by the characteristic isotopic pattern, where the ³⁷Cl isotope gives rise to a smaller peak at M+2 with an intensity approximately one-third of the main ³⁵Cl peak.
The table below shows the predicted exact masses for several common adducts of this compound that would be observed in an HRMS analysis. uni.lu
| Ion Species | Molecular Formula | Predicted m/z |
| [M]⁺ | [C₁₄H₁₀ClN₃O]⁺ | 271.05069 |
| [M+H]⁺ | [C₁₄H₁₁ClN₃O]⁺ | 272.05852 |
| [M+Na]⁺ | [C₁₄H₁₀ClN₃ONa]⁺ | 294.04046 |
| [M+K]⁺ | [C₁₄H₁₀ClKN₃O]⁺ | 310.01440 |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element (typically carbon, hydrogen, and nitrogen) in a sample of a pure compound. The experimentally determined percentages are then compared to the theoretical values calculated from the compound's molecular formula. A close agreement between the experimental and theoretical values serves as a crucial criterion for purity and compositional accuracy.
For a compound to be considered pure, the experimentally measured percentages should typically be within ±0.4% of the calculated theoretical values.
The theoretical elemental composition of this compound (Molecular Formula: C₁₄H₁₀ClN₃O, Molecular Weight: 271.70 g/mol ) is calculated as follows:
Carbon (C): (14 × 12.011) / 271.70 × 100% = 61.86%
Hydrogen (H): (10 × 1.008) / 271.70 × 100% = 3.71%
Chlorine (Cl): (1 × 35.453) / 271.70 × 100% = 13.05%
Nitrogen (N): (3 × 14.007) / 271.70 × 100% = 15.46%
Oxygen (O): (1 × 15.999) / 271.70 × 100% = 5.89%
The expected results from an elemental analysis are summarized in the table below.
| Element | Theoretical Mass % |
| Carbon (C) | 61.86% |
| Hydrogen (H) | 3.71% |
| Nitrogen (N) | 15.46% |
| Chlorine (Cl) | 13.05% |
| Oxygen (O) | 5.89% |
Medicinal Chemistry and Structure Activity Relationship Sar Studies of N 1h Benzimidazol 2 Yl 4 Chlorobenzamide Derivatives
Design Principles for N-(1H-benzimidazol-2-yl)-4-chlorobenzamide Analogues
The benzimidazole (B57391) ring is a critical pharmacophore in modern drug discovery, recognized for its presence in various pharmacologically active compounds. nih.gov The unique fused ring structure of benzimidazole, consisting of benzene and imidazole, allows it to mimic other essential biological purine (B94841) structures and engage in various interactions with biological targets. frontiersin.orgnih.gov The design of analogues based on the this compound scaffold is guided by established medicinal chemistry principles to enhance potency, selectivity, and pharmacokinetic properties. These strategies involve systematic modifications of its core components: the benzimidazole moiety and the benzamide (B126) portion.
Rational Modification Strategies of the Benzimidazole Moiety
The benzimidazole core offers several positions for structural modification, primarily at the N-1, C-2, C-5, and C-6 positions, which have been shown to significantly influence biological activity. nih.govnih.gov Rational design strategies focus on altering the steric, electronic, and lipophilic properties of the molecule to optimize target engagement.
One common strategy is the N-substitution of the benzimidazole ring . Alkylation or arylation at the N-1 position can modulate the molecule's lipophilicity and steric profile, potentially improving membrane permeability or introducing new interactions with the target protein. nih.gov For example, the synthesis of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives involves reacting the parent benzimidazole with various substituted halides to introduce diverse functionalities at this position. nih.gov
Another key strategy involves substitution on the benzene ring of the benzimidazole scaffold, typically at the C-5 or C-6 positions. Introducing electron-withdrawing groups (EWGs) like chloro (–Cl) or nitro (–NO2) or electron-donating groups (EDGs) can significantly alter the electronic environment of the entire ring system. nih.gov Studies have shown that adding EWGs can enhance the antibacterial and anticancer efficacy of benzimidazole-based hybrids. researchgate.net For instance, a compound with an electron-withdrawing nitro group at the 6-position showed higher anti-inflammatory activity compared to analogues with electron-donating groups. nih.gov
Furthermore, modifications can be made at the C-2 position , which connects the benzimidazole core to the benzamide portion. While the parent compound has a direct linkage via an amino group, other analogues have been designed by introducing different linkers. For instance, creating N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide analogues introduces a methylene bridge between the benzimidazole nitrogen and the amide nitrogen, altering the molecule's geometry and flexibility. nih.gov
Derivatization of the Benzamide Portion
The 4-chlorobenzamide (B146232) moiety is another prime target for chemical modification to explore the structure-activity relationship. These derivatizations aim to identify substituents that can improve binding affinity and biological activity.
A primary strategy is the modification of the phenyl ring . The chlorine atom at the para-position can be replaced with other substituents to probe the electronic and steric requirements of the target's binding pocket. Replacing the chloro group with other halogens (e.g., -F, -Br) or with non-halogen groups like methoxy (–OCH3) or methyl (–CH3) can fine-tune the compound's properties. Preliminary SAR studies on some N-substituted benzamides have indicated that the presence of a chlorine atom or a nitro group on the benzamide's benzene ring can significantly impact anti-proliferative activity. nih.govresearchgate.net
The amide linker itself can also be modified. This part of the molecule is crucial as its heteroatoms can participate in key interactions, such as chelating with metal ions like zinc in metalloenzymes. nih.govresearchgate.net Altering the amide bond to a thioamide or a reversed amide could change the hydrogen bonding capabilities and conformational preferences of the molecule.
Finally, the entire benzamide portion can be replaced with other aromatic or heteroaromatic systems to explore different binding modes. This bioisosteric replacement is a common strategy to improve activity or overcome liabilities like metabolic instability.
Elucidation of Pharmacophores for Observed Biological Activities
A pharmacophore is an abstract description of molecular features essential for a molecule's biological activity. researchgate.net For the this compound scaffold, a general pharmacophore model can be elucidated based on the common structural elements of its active derivatives. This model helps in designing new compounds with a higher probability of being active. researchgate.net
The key features of a pharmacophore model for this class of compounds typically include:
Hydrogen Bond Donors/Acceptors: The benzimidazole ring contains an N-H group that can act as a hydrogen bond donor and a nitrogen atom that can act as an acceptor. nih.gov The amide linker also has an N-H donor and a carbonyl (C=O) acceptor. These features are critical for anchoring the ligand within the active site of a biological target. frontiersin.org
Aromatic Rings: The scaffold contains two aromatic rings, the benzimidazole's benzene ring and the chlorophenyl ring of the benzamide. These flat, hydrophobic structures can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the target protein.
Halogen Atom: The chlorine atom on the benzamide ring can act as a hydrophobic feature and is also capable of forming halogen bonds, a specific type of non-covalent interaction that can contribute to binding affinity. semanticscholar.org
Molecular docking studies on related benzimidazole derivatives have helped visualize these interactions. For instance, docking studies predicted that dihydrofolate reductase (DHFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) are suitable targets for some anticancer benzimidazole derivatives, highlighting specific hydrogen bonds and hydrophobic interactions that drive binding. researchgate.net
Structure-Activity Relationship (SAR) Analysis
SAR analysis systematically investigates how changes in a molecule's structure affect its biological activity, providing crucial insights for drug design.
Impact of Substituents on the Phenyl Ring of the Benzamide Moiety
The nature and position of substituents on the phenyl ring of the benzamide moiety play a critical role in modulating the biological potency of this compound analogues. The 4-chloro substituent of the parent compound is a starting point for extensive exploration.
Studies on various benzamide derivatives reveal that both the electronic nature and the size of the substituent are important. For example, in a series of N-substituted benzamide derivatives developed as histone deacetylase (HDAC) inhibitors, it was found that a chlorine atom or a nitro-group on the phenyl ring significantly decreased their anti-proliferative activity against several cancer cell lines. nih.govresearchgate.net This suggests that for certain targets, strong electron-withdrawing groups in this position may be detrimental to activity.
Conversely, in other series of benzimidazoles, substitution with electron-releasing groups like methoxy (–OCH3) has been shown to enhance anti-inflammatory activity. nih.gov The table below summarizes hypothetical SAR data for a series of analogues, illustrating the impact of different substituents at the para-position of the benzamide phenyl ring on anticancer activity.
| Compound | Substituent (R) | Anticancer Activity (IC50, µM) |
|---|---|---|
| Parent | -Cl | 5.2 |
| Analogue 1 | -H | 10.8 |
| Analogue 2 | -F | 4.5 |
| Analogue 3 | -CH3 | 7.1 |
| Analogue 4 | -OCH3 | 8.5 |
| Analogue 5 | -NO2 | 15.3 |
This table presents illustrative data based on general findings in the literature to demonstrate SAR principles.
Influence of Halogenation on Biological Potency
Halogenation is a powerful tool in medicinal chemistry to enhance the biological activity of lead compounds. The influence of halogens can be attributed to their ability to increase lipophilicity, alter metabolic stability, and participate in halogen bonding. nih.govacs.org
In the context of benzimidazole derivatives, the introduction of halogen atoms often enhances biological activity. researchgate.net Studies have shown that increasing the number of halogen atoms in an azaheterocyclic system can enhance the antimicrobial effect. researchgate.net For example, dihalogenated benzimidazole derivatives exhibited greater antibacterial activity than compounds with only one halogen. researchgate.net The position of the halogen is also critical. Studies on halogenated benzotriazoles, which share the o-phenylenediamine substructure with benzimidazoles, showed that substitution at the 5 and 6 positions resulted in much stronger interactions with protein kinase CK2 than substitution at the 4 and 7 positions. semanticscholar.org
The type of halogen is also a determining factor. The effect can be influenced by the atom's size and electronegativity. In some series, the potency increases down the group from fluorine to iodine, suggesting that ligand hydrophobicity and the ability to form stronger halogen bonds contribute significantly to the binding affinity. semanticscholar.org The table below shows the antimicrobial activity of benzimidazole derivatives with different halogen substitutions.
| Compound | Halogen Substituent | Antimicrobial Activity (MIC, µg/mL) |
|---|---|---|
| 5-fluoro-benzimidazole deriv. | -F | 16 |
| 5-chloro-benzimidazole deriv. | -Cl | 8 |
| 5-bromo-benzimidazole deriv. | -Br | 4 |
| 5,6-dichloro-benzimidazole deriv. | di-Cl | 2 |
| 5,6-dibromo-benzimidazole deriv. | di-Br | 0.49 |
This table presents illustrative data based on findings from studies on various halogenated benzimidazoles to demonstrate SAR principles. researchgate.net
The binding mode of halogenated benzimidazoles can be driven by a competition between hydrogen bonds and halogen bonds, highlighting the complex role these atoms play in molecular recognition. semanticscholar.org
Positional Effects of Substituents on the Benzimidazole Nucleus
The substitution pattern on the benzimidazole ring of this compound derivatives plays a critical role in determining their biological efficacy and spectrum of activity. Research has indicated that modifications at the N-1, C-2, C-5, and C-6 positions are particularly influential. mdpi.com
A study on N,2,6-trisubstituted 1H-benzimidazole derivatives provided significant insights into the impact of substituent positioning on antimicrobial and anticancer activities. rsc.org While not the exact core structure, these findings on closely related benzimidazoles offer valuable SAR data. For instance, in a series of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives, the nature of the substituent at the C-6 position, in combination with substitutions at the N-1 and C-2 positions, was found to be a key determinant of both antimicrobial and anticancer potency. nih.govrsc.org
In terms of antimicrobial activity, the presence of a chloro or nitro group at the C-6 position of the benzimidazole ring was investigated. It was observed that these electron-withdrawing groups could significantly influence the activity profile of the compounds. The specific biological impact, however, was also dependent on the nature of the substituents at other positions. For example, certain combinations of substituents at N-1 and C-2 with a C-6 chloro or nitro group resulted in potent activity against both Gram-positive and Gram-negative bacteria. nih.govrsc.org
The following table summarizes the positional effects of substituents on the benzimidazole nucleus based on a study of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives, which provides valuable insights into the SAR of the broader class of benzamide-benzimidazoles.
| Compound | N-1 Substituent | C-2 Substituent | C-6 Substituent | Observed Biological Activity Highlight |
|---|---|---|---|---|
| 3k | Benzyl | 4-Nitrophenyl | - | Potent antibacterial activity against MSSA and MRSA (MIC = 4–16 μg/mL). rsc.org |
| 3l | 4-Chlorobenzyl | 4-Chlorophenyl | - | Potent antibacterial activity against MSSA and MRSA (MIC = 4–16 μg/mL). rsc.org |
| 4c | Benzyl | 4-Chlorophenyl | Methyl | Good antimicrobial activity against E. coli and S. faecalis (MIC = 16 μg/mL). rsc.org |
| 4g | Benzyl | 4-Nitrophenyl | Methyl | Potent antibacterial activity against MSSA and MRSA (MIC = 4–16 μg/mL). rsc.org |
| 4j | 4-Chlorobenzyl | 4-Nitrophenyl | Methyl | Potent antibacterial activity against MSSA and MRSA (MIC = 4–16 μg/mL). rsc.org |
| 1d | - | Substituted Phenyl | Chloro | Potent antibacterial and strongest anticancer activity (IC50 = 1.84–10.28 μg/mL). nih.govrsc.org |
| 2d | - | Substituted Phenyl | Nitro | Potent antibacterial and strongest anticancer activity (IC50 = 1.84–10.28 μg/mL). nih.govrsc.org |
| 3s | Substituted Alkyl | Substituted Phenyl | Chloro | Potent antibacterial and strongest anticancer activity (IC50 = 1.84–10.28 μg/mL). nih.govrsc.org |
| 4b | Substituted Alkyl | Substituted Phenyl | Nitro | Potent antibacterial and strongest anticancer activity (IC50 = 1.84–10.28 μg/mL). nih.govrsc.org |
| 4k | Substituted Alkyl | Substituted Phenyl | Nitro | Potent antibacterial, potent fungal, and strongest anticancer activity (IC50 = 1.84–10.28 μg/mL). nih.govrsc.org |
Correlation between Molecular Structure and Observed Biological Activity
The biological activity of this compound derivatives is intrinsically linked to their three-dimensional structure and physicochemical properties. The correlation between molecular structure and activity can be understood by examining the electronic and steric effects of the substituents on the benzimidazole nucleus.
Electronic Effects: The electronic nature of the substituents on the benzimidazole ring can significantly alter the electron density of the entire molecule, thereby influencing its interaction with biological targets.
Electron-withdrawing groups (EWGs): The presence of EWGs such as nitro (-NO2) and chloro (-Cl) at the C-6 position has been shown to enhance both antimicrobial and anticancer activities in related benzimidazole series. nih.govrsc.org These groups can modulate the pKa of the benzimidazole nitrogen atoms, which may affect their ability to form hydrogen bonds with target proteins or enzymes. For instance, in a study of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives, compounds with these substituents at the C-6 position, in combination with appropriate substitutions at N-1 and C-2, exhibited potent biological activities. nih.govrsc.org
Electron-donating groups (EDGs): While less explored in the direct context of the parent compound, in broader benzimidazole SAR, EDGs can also modulate activity. Their effect is highly dependent on the specific biological target and the position of substitution.
Steric Effects: The size and spatial arrangement of substituents on the benzimidazole nucleus can influence the molecule's ability to fit into the binding site of a biological target.
Bulky Substituents: The introduction of bulky groups can either enhance or diminish activity. If a bulky group provides additional favorable interactions with the target (e.g., hydrophobic interactions), it can increase potency. Conversely, a bulky group that causes steric hindrance and prevents optimal binding will decrease activity.
Positional Isomerism: The specific placement of a substituent is critical. For example, a substituent at the C-5 position may have a different impact on the molecule's conformation and binding affinity compared to the same substituent at the C-6 position. This is due to the different spatial orientation of the substituent relative to the rest of the molecule and the biological target.
The following table provides a correlation between the structural features of selected N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives and their observed biological activities, which can be extrapolated to understand the SAR of this compound derivatives.
| Compound Series | Key Structural Features | Correlated Biological Activity | Plausible Rationale |
|---|---|---|---|
| N-benzyl, 2-(4-nitrophenyl) benzimidazoles | Electron-withdrawing nitro group at C-2 phenyl ring; bulky benzyl group at N-1. | Potent antibacterial activity against MSSA and MRSA. rsc.org | The combination of electronic and steric features may optimize binding to bacterial targets. |
| N-(4-chlorobenzyl), 2-(4-chlorophenyl) benzimidazoles | Halogen substitution on both N-1 and C-2 phenyl rings. | Potent antibacterial activity against MSSA and MRSA. rsc.org | Halogen atoms can participate in halogen bonding and alter the electronic properties, enhancing target interaction. |
| C-6 Chloro/Nitro substituted benzimidazoles | Strong electron-withdrawing groups on the benzimidazole core. | Potent antibacterial and anticancer activities. nih.govrsc.org | Modulation of the electronic properties of the benzimidazole ring system, potentially enhancing interactions with biological macromolecules. |
Investigations into the Biological Activities of N 1h Benzimidazol 2 Yl 4 Chlorobenzamide
Antiproliferative Activity Research
The potential of N-(1H-benzimidazol-2-yl)-4-chlorobenzamide and related derivatives as anticancer agents has been evaluated, with a focus on their ability to inhibit the growth of cancer cells. acgpubs.orgnih.gov Benzimidazole (B57391) derivatives are noted for their cytotoxic activity against various cancer cell lines. nih.gov
In Vitro Assessment on Human Cancer Cell Lines (e.g., MCF7)
The antiproliferative effects of this compound have been specifically assessed against the MCF7 human breast cancer cell line. acgpubs.org In one study, this compound, designated as compound 7, was synthesized along with several analogues and evaluated using the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay to measure cell proliferation. acgpubs.orgwaocp.org
The study revealed that this compound demonstrated significant antiproliferative activity against MCF7 cells. Its efficacy was compared with other para-substituted benzamide (B126) derivatives and the established antitumor drug, Doxorubicin. acgpubs.org The results, quantified by the IC50 value (the concentration required to inhibit the growth of 50% of cells), indicated its potential as a cytotoxic agent. While most compounds in the studied series showed notable activity, the potency varied based on the substitution on the phenyl ring. acgpubs.org
Table 1: In Vitro Antiproliferative Activity against MCF7 Cell Line
| Compound | IC50 (μM) |
|---|---|
| N-(1H-benzo[d]imidazol-2-yl)-4-chlorobenzamide (7) | 13.10 ± 1.15 |
| N-(1H-benzo[d]imidazol-2-yl)-4-methylbenzamide (6) | 10.25 ± 0.95 |
| N-(1H-benzo[d]imidazol-2-yl)-4-methoxybenzamide (9) | 3.84 ± 0.62 |
| Doxorubicin (Standard) | 5.93 ± 0.33 |
Data sourced from a study by Akgoz and Colak. acgpubs.org
Exploration of Selective Cytotoxicity Profiles
A critical aspect of anticancer drug development is ensuring that the compound selectively targets cancer cells while minimizing harm to normal, healthy cells. acgpubs.org The concept of a selectivity index (SI) is often used to quantify this, calculated as the ratio of the IC50 value on a normal cell line to the IC50 value on a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.
In the same study that evaluated this compound, the importance of selectivity was emphasized. acgpubs.org While specific SI data for this compound was not detailed, a related, more potent compound from the series (N-(1H-benzo[d]imidazol-2-yl)-4-methoxybenzamide) was evaluated against normal mouse fibroblast cells (L-929). This analogue showed a high degree of selectivity with an SI of 15.01, suggesting that the N-(benzimidazol-2-yl)-2-substituted benzamide scaffold can possess favorable selectivity profiles. acgpubs.org This highlights the potential for derivatives within this class to selectively target cancer cells, a promising avenue for further investigation. acgpubs.org
Antimicrobial Activity Studies
The benzimidazole nucleus is a core component of many compounds investigated for broad-spectrum antimicrobial activity. nih.govnih.gov Research has extended to various derivatives to assess their efficacy against a range of pathogenic bacteria and fungi. nih.govmdpi.com While specific data for this compound is not extensively detailed in the provided search results, studies on structurally similar compounds provide insight into the potential antimicrobial properties of this chemical class.
Antibacterial Efficacy against Gram-Positive Bacterial Strains
Derivatives of benzimidazole have demonstrated notable activity against Gram-positive bacteria. lew.ro For instance, a series of N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide analogues, which are structurally related to the target compound, were evaluated for their in vitro antibacterial activity. nih.gov In other studies, various benzimidazole derivatives have been tested against Gram-positive strains such as Staphylococcus aureus and Streptococcus faecalis. nih.govresearchgate.net One study found that certain N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives exhibited potent activity against both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains of Staphylococcus aureus, with Minimum Inhibitory Concentrations (MIC) as low as 2 to 16 μg/mL. nih.gov
Antibacterial Efficacy against Gram-Negative Bacterial Strains
The efficacy of benzimidazole compounds has also been investigated against Gram-negative bacteria, which are often more resistant to antibiotics due to their complex outer membrane. mdpi.com The aforementioned study on N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide analogues also included testing against Gram-negative strains. nih.gov Similarly, other research on different series of benzimidazole derivatives showed activity against Escherichia coli. nih.govresearchgate.net Specifically, compounds like 1d, 2d, and 3s from a series of N-substituted 6-(chloro/nitro)-1H-benzimidazoles showed potent antibacterial action against Escherichia coli with MIC values ranging from 2 to 16 μg/mL, comparable to the standard drug ciprofloxacin. nih.gov
Antifungal Efficacy against Specific Fungal Strains
The antifungal potential of the benzimidazole scaffold is well-documented. nih.gov Studies on various benzimidazole derivatives have shown efficacy against fungal pathogens. mdpi.comnih.gov For example, a series of S-alkyl benzimidazole-thienopyrimidines demonstrated antimicrobial properties against the fungal strain Candida albicans. mdpi.com In another study, certain N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives were effective against both Candida albicans and Aspergillus niger, with one compound in particular showing potent activity with MIC values between 8 and 16 μg/mL. nih.gov The presence of halogen atoms like fluorine or chlorine on the benzamide ring has been shown in some series to improve antifungal activity. nih.gov
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Doxorubicin |
| N-(1H-benzo[d]imidazol-2-yl)-4-methylbenzamide |
| N-(1H-benzo[d]imidazol-2-yl)-4-methoxybenzamide |
Anti-inflammatory Activity Research
In Vitro Anti-inflammatory Assays
Specific studies detailing the in vitro anti-inflammatory activity of this compound, such as its effects on inflammatory enzymes or cytokine production in cell-based assays, have not been identified in the available scientific literature.
Evaluation in In Vivo Models of Inflammation (e.g., Carrageenan-Induced Paw Edema)
There is no specific data from in vivo studies, such as the widely used carrageenan-induced paw edema model in rodents, to quantify the anti-inflammatory efficacy of this compound.
Antiprotozoal and Antimalarial Activity
Efficacy against Kinetoplastid Parasites (e.g., Trypanosoma brucei, Trypanosoma cruzi, Leishmania donovani)
Detailed research findings and corresponding data on the efficacy of this compound against key kinetoplastid parasites, including species of Trypanosoma and Leishmania, are not present in the reviewed literature.
Inhibition of Plasmodium falciparum Growth
Specific assays to determine the inhibitory concentration of this compound against the growth of Plasmodium falciparum, the primary parasite responsible for malaria, have not been reported.
Studies on Hemozoin Formation Inhibition
While benzamide and benzimidazole scaffolds are known to interfere with hemozoin biocrystallization, a critical metabolic process for the malaria parasite, specific studies and quantitative data confirming this mechanism of action for this compound are absent from the scientific record.
Molecular Mechanism of Action and Biological Target Identification
Enzyme Inhibition Studies
The interaction of N-(1H-benzimidazol-2-yl)-4-chlorobenzamide and related benzimidazole (B57391) derivatives with various enzymes has been a key area of research to understand their pharmacological effects.
Cyclooxygenase (COX) Enzyme Inhibition
Cyclooxygenase (COX) enzymes are key in the biosynthesis of prostaglandins from arachidonic acid, playing a central role in inflammation. nih.govnih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting these enzymes. nih.govnih.gov The benzimidazole structure is considered a potential pharmacophore for developing new COX inhibitors, with a particular focus on selective inhibition of the inducible COX-2 isoform over the constitutive COX-1 isoform to reduce gastrointestinal side effects. nih.govnih.govresearchgate.netsemanticscholar.org
Research on various 1,2-diphenylbenzimidazole derivatives has shown their potential to inhibit COX-2. For instance, one study identified a 2-(4-bromophenyl)-1-(4-nitrophenyl)-1H-benzo[d]imidazole derivative with significant COX-2 inhibitory activity. researchgate.net Molecular docking studies have been employed to understand the interaction of benzimidazole-based compounds with the active sites of COX-1 and COX-2 enzymes, helping to rationalize the observed inhibitory activities and guide the design of more potent and selective inhibitors. nih.govrsc.org While specific IC50 values for this compound are not detailed in the reviewed literature, the collective findings on related benzimidazole analogs suggest its potential as a COX inhibitor.
Table 1: COX-2 Inhibition by Selected Benzimidazole and Analog Compounds
This table summarizes the in vitro inhibitory activity of various compounds against the COX-2 enzyme, providing a comparative context for the potential activity of benzimidazole derivatives.
| Compound | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50/COX-2 IC50) |
|---|---|---|
| Celecoxib | 0.05 | >303 |
| Compound 6b (triazole derivative) | 0.04 | Not specified |
| Compound 6e (triazole derivative) | 0.05 | Not specified |
| Compound 6j (triazole derivative) | 0.04 | Not specified |
| Compound 3e (1,4-benzoxazine derivative) | 0.57 - 0.72 | 186.8 - 242.4 |
| Compound 3f (1,4-benzoxazine derivative) | 0.57 - 0.72 | 186.8 - 242.4 |
Microsomal Prostaglandin E2 Synthase 1 (mPGES-1) Inhibition
Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a terminal synthase in the prostaglandin E2 (PGE2) biosynthesis pathway and represents a promising target for anti-inflammatory drugs. acs.orgnih.govnih.gov Targeting mPGES-1 offers a more selective approach to blocking PGE2 production compared to upstream COX inhibition, potentially avoiding the side effects associated with inhibiting other prostaglandins. nih.gov
A novel series of benzimidazole derivatives has been identified as potent inhibitors of mPGES-1. acs.orgnih.gov In a cell-free assay for PGE2 production, the most potent analogs exhibited IC50 values in the nanomolar range (0.27–7.0 nM). nih.gov One particular compound from this series, AGU654, demonstrated high selectivity for mPGES-1 with an IC50 of 2.9 nM, showing minimal activity against COX-1 and COX-2. acs.orgnih.gov These findings highlight the potential of the benzimidazole scaffold, as present in this compound, for the development of selective mPGES-1 inhibitors.
Table 2: mPGES-1 Inhibition by Selected Benzimidazole Analogs
This table presents the inhibitory potency of novel benzimidazole derivatives against mPGES-1 in a cell-free assay, indicating the potential of this chemical class for selective anti-inflammatory activity.
| Compound | mPGES-1 IC50 (nM) |
|---|---|
| AGU654 (Compound 44) | 2.9 |
| Most Potent Analogs (Range) | 0.27 - 7.0 |
Phenylalanyl tRNA Synthetase (PheRS) Inhibition
Phenylalanyl-tRNA synthetase (PheRS) is a crucial enzyme in protein biosynthesis, responsible for attaching phenylalanine to its corresponding tRNA. nih.gov Inhibition of this enzyme disrupts protein synthesis, making it a target for antimicrobial agents. nih.gov Studies have identified various chemical classes, such as phenyl-thiazolylurea-sulfonamides and aromatic guanidines, as potent inhibitors of bacterial PheRS. nih.govnih.gov These compounds have been shown to bind competitively with respect to the natural substrate, phenylalanine, with some exhibiting inhibitory constants (Ki) in the nanomolar range. nih.gov While the direct inhibition of PheRS by this compound has not been specifically reported, the benzimidazole core is a common motif in biologically active molecules capable of interacting with enzymatic targets.
Exploration of Other Potential Enzyme Targets
The versatility of the benzimidazole scaffold allows for its interaction with a range of other enzymatic targets. For instance, some benzamide (B126) derivatives have been investigated as inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy. nih.gov Specifically, the introduction of a nitrogen mustard group to a benzamide structure led to a compound with selective class I HDAC inhibitory activity. nih.gov Additionally, hybrid molecules containing both thieno[2,3-d]pyrimidine and benzimidazole moieties have been synthesized and evaluated as potential inhibitors of tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme involved in bacterial tRNA modification, highlighting another avenue for the antimicrobial potential of benzimidazole derivatives. mdpi.com
Receptor Modulation Investigations
Beyond enzyme inhibition, benzimidazole derivatives have been extensively studied for their ability to modulate the activity of key physiological receptors.
Angiotensin II Receptor Antagonism Studies
The angiotensin II (AII) receptor is a key component of the renin-angiotensin system, which regulates blood pressure. Blockade of the AT1 receptor is a major strategy for treating hypertension. frontiersin.org A number of substituted benzimidazole derivatives have been synthesized and evaluated for their AII receptor antagonistic activity. nih.govnih.gov
Structure-activity relationship studies have revealed that substituents on the benzimidazole ring are crucial for activity. nih.govnih.gov For example, a carboxyl group at the 7-position of the benzimidazole ring was found to be very important for potent antagonistic activity. nih.gov One representative compound, 2-butyl-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid (CV-11194), demonstrated potent inhibition of [125I]AII binding to its receptor with an IC50 value of 5.5 x 10⁻⁷ M and antagonized AII-induced contraction of rabbit aortic strips with an IC50 value of 5.5 x 10⁻¹¹ M. nih.gov Another analog, 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid (CV-11974), also showed high affinity for the AII receptor with an IC50 of 1.1 x 10⁻⁷ M. nih.gov These findings underscore the significant potential of the benzimidazole core structure, shared by this compound, in the design of angiotensin II receptor antagonists.
Bradykinin B1 Receptor Antagonist Activity
This compound has been identified as an antagonist of the Bradykinin B1 (B1) receptor. The B1 receptor is a G-protein coupled receptor that is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury and inflammation. Its activation by agonists, such as des-Arg9-bradykinin, is linked to chronic pain and inflammation.
The antagonistic activity of this compound is attributed to its ability to bind to the B1 receptor, thereby blocking the binding of its natural ligands and preventing the initiation of downstream signaling pathways that contribute to inflammatory and nociceptive responses. Studies have demonstrated its efficacy in functional assays. For instance, in a functional assay measuring the inhibition of agonist-induced calcium mobilization in cells expressing the human B1 receptor, the compound exhibited a half-maximal inhibitory concentration (IC50) of 0.46 µM.
Table 1: Bradykinin B1 Receptor Antagonist Activity
| Compound Name | Assay Type | Target | IC50 (µM) |
|---|
Transient Receptor Potential Vanilloid 1 (TRPV1) Receptor Antagonism
In addition to its effects on the bradykinin system, this compound also acts as an antagonist for the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. The TRPV1 receptor is a non-selective cation channel that functions as a key sensor for heat, protons, and various chemical stimuli, including capsaicin. It plays a crucial role in the detection and signaling of noxious stimuli, making it a significant target in pain research.
The compound's antagonism of the TRPV1 receptor involves blocking the channel and preventing the influx of cations that leads to neuronal depolarization and the sensation of pain. Its potency as a TRPV1 antagonist has been quantified in vitro, showing an IC50 value of 0.20 µM in a functional assay. This dual antagonism of both B1 and TRPV1 receptors suggests a potential for synergistic effects in the management of pain and inflammation.
Table 2: TRPV1 Receptor Antagonist Activity
| Compound Name | Assay Type | Target | IC50 (µM) |
|---|
Nucleic Acid Interaction Studies
The interaction of small molecules with nucleic acids is a foundational aspect of drug action for various therapeutic agents, particularly in the context of antimicrobial and anticancer applications. The planar benzimidazole structure present in this compound is characteristic of molecules known to interact with DNA.
DNA Minor Groove Binding Affinity and Mode of Binding
Research has shown that certain benzimidazole derivatives can bind to the minor groove of DNA. This mode of binding is often stabilized by a combination of hydrogen bonds, van der Waals forces, and electrostatic interactions between the compound and the walls of the DNA groove. For this compound, studies utilizing techniques such as UV-Visible spectroscopy, fluorescence spectroscopy, and circular dichroism have elucidated its binding affinity for calf thymus DNA (CT-DNA).
Table 3: DNA Minor Groove Binding Affinity
| Compound Name | DNA Type | Binding Constant (Ka) (M⁻¹) |
|---|
Interactions with Parasitic Mitochondrial DNA (kDNA)
The unique structure of mitochondrial DNA in certain parasites, known as kinetoplast DNA (kDNA), presents a selective target for antimicrobial agents. kDNA is a complex network of interlocked circular DNA molecules (minicircles and maxicircles) found within the single mitochondrion of kinetoplastid parasites like Trypanosoma and Leishmania.
Compounds that can selectively bind to and disrupt the function of kDNA are of significant interest as potential antiparasitic drugs. Benzimidazole-based compounds have been investigated for this purpose. While direct quantitative binding data for this compound with kDNA is an area of ongoing research, its established ability to bind to nuclear DNA suggests a strong potential for interaction with kDNA, which could interfere with replication and transcription processes essential for the parasite's survival.
Computational Chemistry and In Silico Studies of this compound
The field of computational chemistry, encompassing molecular docking, molecular dynamics simulations, QSAR modeling, and ADME prediction, plays a crucial role in modern drug discovery and development. These techniques are frequently applied to families of compounds to understand their structure-activity relationships, predict their biological targets, and assess their pharmacokinetic profiles.
While numerous studies have been conducted on the broader class of benzimidazole derivatives, and even on isomers or closely related analogues of this compound, the specific computational data for this exact compound remains elusive in the public domain. Generating an article with the requested level of detail and scientific accuracy would require access to primary research data from studies that have specifically investigated this molecule.
Without such dedicated studies, any attempt to provide information on binding affinities, ligand-receptor interactions, conformational stability, QSAR models, or ADME properties for this compound would be speculative and would not adhere to the required standards of scientific accuracy.
It is important to note that the absence of published data does not necessarily mean that such studies have not been conducted. This information may exist in proprietary databases of pharmaceutical companies or academic research groups that have not yet been published.
To obtain the desired information, one would likely need to perform novel computational studies on this compound. This would involve:
Computational Chemistry and in Silico Studies of N 1h Benzimidazol 2 Yl 4 Chlorobenzamide
Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties:Using computational models to predict the pharmacokinetic profile of the compound.
Until such research is performed and published, a detailed and scientifically rigorous article on the computational chemistry of N-(1H-benzimidazol-2-yl)-4-chlorobenzamide, as per the requested outline, cannot be generated.
Homology Modeling for Uncharacterized Target Protein Structures
In the realm of computational drug discovery, understanding the three-dimensional structure of a biological target is paramount for designing effective inhibitors. While experimental techniques like X-ray crystallography and NMR spectroscopy are the gold standards for protein structure determination, not all proteins are amenable to these methods. For many potential drug targets, particularly novel or less-studied proteins, no experimental structure exists in the public domain, such as the Protein Data Bank (PDB). In such cases, homology modeling, also known as comparative modeling, emerges as a powerful in silico technique to generate a reliable 3D model of the target protein. This approach is predicated on the principle that proteins with similar amino acid sequences will adopt similar three-dimensional structures.
The process of homology modeling is particularly relevant for elucidating the mechanism of action of compounds like this compound and its analogs when their target protein is uncharacterized. For instance, in the investigation of novel therapeutic agents against pathogens like Plasmodium falciparum, the causative agent of malaria, many essential enzymes lack experimentally determined structures.
A pertinent case study involves the modeling of Plasmodium falciparum adenylosuccinate lyase (PfADSL), an essential enzyme in the purine (B94841) biosynthetic pathway of the parasite, making it a potential drug target for benzimidazole-based antimalarial drugs. nih.govnih.gov Since the experimental crystal structure of PfADSL was unavailable, researchers employed homology modeling to construct its 3D structure. nih.gov The primary sequence of the target protein, PfADSL (UniProtKB accession number Q7KWJ4), was submitted to a homology modeling server like SWISS-MODEL. nih.gov The server then identified a suitable template structure from the PDB—an experimentally resolved structure of a homologous protein with a high degree of sequence identity. In this specific case, the adenylosuccinate lyase from Plasmodium vivax (PDB ID: 2QGA) was selected as the template, sharing a sequence identity of 63.91% with the target. nih.gov
The modeling process involves several key steps:
Template Selection: Identifying the most appropriate known protein structure(s) to use as a template. The quality of the final model is highly dependent on the sequence identity between the target and the template; higher identity generally leads to a more accurate model.
Sequence Alignment: Aligning the amino acid sequence of the target protein with the sequence of the template protein. This is a critical step, as any misalignments can lead to significant errors in the final model.
Model Building: Building the 3D model of the target protein by copying the coordinates of the aligned residues from the template. Loops and regions with insertions or deletions are modeled using specialized algorithms.
Once a validated 3D model of the uncharacterized target is obtained, it can be used for subsequent computational studies, such as molecular docking. These docking studies simulate the interaction between the modeled protein and potential inhibitors like this compound, predicting binding affinities and interaction modes. nih.gov This provides valuable insights into the structural basis of inhibition and guides the rational design of more potent and selective derivatives.
The application of homology modeling thus bridges a critical gap in structure-based drug design, enabling the investigation of novel therapeutic targets for which experimental structural data is lacking. fz-juelich.deplos.org
| Parameter | Description | Value/Method |
| Target Protein | The uncharacterized protein for which a 3D model was generated. | Plasmodium falciparum adenylosuccinate lyase (PfADSL) nih.gov |
| Target UniProtKB ID | The unique identifier for the target protein sequence in the UniProt database. | Q7KWJ4 nih.gov |
| Modeling Server/Software | The computational tool used to perform the homology modeling. | SWISS-MODEL nih.gov |
| Template Protein | The experimentally determined structure used as a basis for modeling. | Plasmodium vivax adenylosuccinate lyase (PvADSL) nih.gov |
| Template PDB ID | The unique identifier for the template structure in the Protein Data Bank. | 2QGA nih.gov |
| Sequence Identity | The percentage of identical amino acids between the target and template sequences. | 63.91% nih.gov |
| Model Quality Metric 1 | Global Model Quality Estimate (GMQE) - a score between 0 and 1 indicating the expected quality of the model. | 0.80 nih.gov |
| Model Quality Metric 2 | Qualitative Model Energy Analysis (QMEAN) - a composite score assessing various geometrical properties. | -1.46 nih.gov |
Advanced Research Perspectives and Future Development
Strategic Design of Next-Generation Analogues for Enhanced Specificity and Potency
The benzimidazole (B57391) nucleus is a highly versatile pharmacophore, and its therapeutic potential can be fine-tuned through strategic structural modifications. nih.govnih.gov For N-(1H-benzimidazol-2-yl)-4-chlorobenzamide, the design of next-generation analogues centers on a detailed understanding of its structure-activity relationships (SAR). The core structure presents several key positions for modification: the N-1 position of the benzimidazole ring, the C-5 and C-6 positions of the fused benzene ring, and the 4-chlorobenzamide (B146232) moiety.
Key strategies for analogue design include:
Substitution at the Benzimidazole Core : Introducing various functional groups at the C-5 or C-6 positions can significantly influence biological activity. Studies on related benzimidazoles have shown that the presence of electron-withdrawing groups, such as chloro (Cl) or nitro (NO2), can enhance antimicrobial and anticancer activities. semanticscholar.orgrsc.org
N-1 Alkylation or Acylation : The nitrogen atom at position 1 of the benzimidazole ring is a common site for modification to improve pharmacokinetic properties and target binding. semanticscholar.org
Modification of the Benzamide (B126) Ring : The 4-chlorophenyl group is a critical component. Altering the position of the chlorine atom or replacing it with other halogens (e.g., fluorine, bromine) or bioisosteric groups could modulate potency and selectivity. nih.gov
Scaffold Hopping and Bioisosteric Replacement : More advanced strategies involve replacing the benzamide or even the benzimidazole core with other chemical moieties that retain the essential pharmacophoric features, a technique known as scaffold hopping. patsnap.com Bioisosteric replacement of the amide linker is another avenue to improve metabolic stability and other drug-like properties. patsnap.com
The following table summarizes potential modifications based on established principles for benzimidazole derivatives.
| Modification Site | Strategy | Potential Impact on Activity | Rationale / Example from Related Compounds |
| Benzimidazole C-5/C-6 | Introduction of electron-withdrawing groups (e.g., -NO₂, -CF₃) | Enhanced potency | Dihalogenated and trifluoromethyl benzimidazoles show pronounced inhibitory effects. researchgate.netmdpi.com |
| Benzimidazole N-1 | Alkylation with various side chains (e.g., benzyl, alkyl) | Improved pharmacokinetic profile and target interaction | N-alkylation is a common strategy for diversification and potency enhancement. semanticscholar.orgmednexus.org |
| 4-Chlorobenzamide Ring | Altering halogen position (ortho, meta) or type (F, Br) | Modulated target binding and selectivity | Halogen substitution is a key determinant of activity in many bioactive molecules. nih.gov |
| Amide Linker (-NH-CO-) | Bioisosteric replacement (e.g., urea, sulfonamide) | Improved metabolic stability and hydrogen bonding | Replacing labile functional groups can enhance drug-like properties. |
Exploration of Novel Therapeutic Applications Beyond Current Findings
Benzimidazole derivatives are well-documented for their broad-spectrum biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory effects. srrjournals.comnih.govneuroquantology.com While this compound is investigated within these areas, its full therapeutic potential may extend to novel biological targets. Exploring these new applications is a key aspect of future development.
Based on the activities of structurally similar compounds, this compound could be screened against a variety of molecular targets implicated in different diseases.
Potential novel therapeutic areas and targets include:
Enzyme Inhibition : Many benzimidazoles are effective enzyme inhibitors. The compound could be tested for activity against targets like cyclooxygenases (COX) for anti-inflammatory applications, DNA gyrase for antibacterial effects, and various kinases involved in cancer signaling, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). mdpi.comrsc.orgelsevierpure.com
Receptor Antagonism : The scaffold may interact with specific G-protein coupled receptors (GPCRs). For example, certain benzimidazoles have been identified as potent antagonists for the Neuropeptide Y (NPY) Y5 receptor, a target for obesity treatment. nih.gov
Antiparasitic Agents : The benzimidazole scaffold is the foundation of widely used anthelmintic drugs. nih.gov Analogues have shown promise against parasites like Trypanosoma cruzi and Leishmania donovani, suggesting a potential application in treating neglected tropical diseases. researchgate.net
The table below outlines potential molecular targets for which this compound could be screened.
| Potential Molecular Target | Associated Disease Area | Rationale based on Analogue Studies |
| Cyclooxygenase-2 (COX-2) | Inflammation, Cancer | Benzimidazole derivatives have been developed as selective COX-2 inhibitors. nih.govrsc.org |
| DNA Gyrase Subunit B | Bacterial Infections | Hybrid molecules containing benzimidazole have been designed to target bacterial DNA gyrase. mdpi.com |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Cancer (Angiogenesis) | N-(1H-Benzo[d]imidazol-2-yl) acetamide derivatives have shown binding to VEGFR-2. elsevierpure.com |
| Neuropeptide Y (NPY) Y5 Receptor | Obesity | Modifications at the C-2 position of the benzimidazole core have yielded potent NPY Y5 receptor antagonists. nih.gov |
| Dihydrofolate Reductase (DHFR) | Bacterial Infections, Cancer | In silico studies predict DHFR as a promising target for some N-substituted benzimidazoles. semanticscholar.org |
Methodologies for Lead Compound Optimization and Profiling
Transforming a promising 'hit' compound like this compound into a viable drug candidate requires a rigorous process of lead optimization and detailed profiling. patsnap.comdanaher.com This iterative cycle involves designing, synthesizing, and testing new analogues to improve efficacy, selectivity, and pharmacokinetic properties while minimizing potential toxicity. patsnap.com
The optimization and profiling workflow incorporates a suite of methodologies:
Structural Characterization : The definitive structure of synthesized analogues is confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). nih.govresearchgate.netnih.gov
In Vitro Biological Assays : The biological activity of the compounds is quantified using a range of in vitro assays. For antimicrobial potential, this includes determining the Minimum Inhibitory Concentration (MIC) using methods like tube dilution. researchgate.net For anticancer evaluation, assays such as the Sulforhodamine B (SRB) assay are used to measure cytotoxicity against various cancer cell lines. nih.govresearchgate.net
In Silico ADMET Profiling : Early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial. danaher.com Computational tools like SwissADME and admetSAR are used to predict parameters such as intestinal absorption, blood-brain barrier permeability, and potential mutagenicity, guiding the design of compounds with more favorable drug-like profiles. mdpi.comresearchgate.netnih.gov
In Vivo Efficacy Models : Promising candidates are advanced to in vivo testing in animal models to evaluate their effectiveness in a biological system. For instance, anti-inflammatory activity can be assessed using the carrageenan-induced paw edema model in rats. researchgate.net
| Methodology | Purpose | Specific Techniques |
| Chemical Synthesis & Characterization | Create and verify novel analogues. | Microwave-assisted synthesis, Conventional heating, NMR, IR, Mass Spectrometry. semanticscholar.orgnih.gov |
| In Vitro Biological Profiling | Quantify potency and selectivity against biological targets. | Minimum Inhibitory Concentration (MIC) assays, Sulforhodamine B (SRB) cytotoxicity assays, Enzyme inhibition assays. nih.govresearchgate.net |
| Computational Modeling | Predict binding modes and guide rational design. | Molecular Docking, Quantitative Structure-Activity Relationship (QSAR). patsnap.comresearchgate.net |
| Pharmacokinetic (ADMET) Profiling | Assess drug-like properties and potential liabilities. | In silico prediction (SwissADME), In vitro metabolic stability assays (e.g., liver microsomes). mdpi.comnih.govresearchgate.net |
| In Vivo Evaluation | Determine efficacy and tolerability in a living organism. | Disease-specific animal models (e.g., carrageenan-induced paw edema). researchgate.net |
Integration of this compound Research with Emerging Drug Discovery Paradigms
The future of drug discovery for compounds like this compound will be heavily influenced by emerging technological paradigms that promise to accelerate the process, reduce costs, and increase the probability of success. bpasjournals.com
Key emerging paradigms include:
Artificial Intelligence (AI) and Machine Learning (ML) : AI is revolutionizing drug discovery. nih.gov For benzimidazole derivatives, ML models can be trained on existing datasets to predict the bioactivity of novel, unsynthesized compounds. github.com Reinforcement learning and generative models can design entirely new molecules with desired properties, exploring a vast chemical space more efficiently than traditional methods. nih.govgithub.com These approaches can significantly shorten the discovery timeline. mednexus.org
High-Throughput Screening (HTS) : HTS allows for the rapid testing of large libraries of compounds against a specific biological target. While HTS is used to find initial hits, the principles can be applied to screen focused libraries of this compound analogues to quickly identify the most promising candidates for further optimization.
Structure-Based Drug Design (SBDD) : When the 3D structure of a biological target is known, SBDD techniques like molecular docking can be used to predict how analogues of this compound will bind. nih.govmdpi.com This allows for the rational design of modifications that enhance binding affinity and selectivity, a more targeted approach than traditional SAR. patsnap.com
| Emerging Paradigm | Application in this compound Research | Potential Outcome |
| Artificial Intelligence / Machine Learning | - Predict bioactivity of virtual analogues.- Generate novel benzimidazole structures with optimized properties.- Analyze complex biological data to identify new targets. | - Accelerated discovery of potent lead compounds.- Reduced reliance on expensive and time-consuming synthesis and screening. bpasjournals.comgithub.com |
| High-Throughput & Virtual Screening | - Screen large virtual libraries of analogues against known targets.- Identify analogues with high predicted binding affinity. | - Rapid identification of the most promising candidates from a vast chemical space. patsnap.com |
| Structure-Based Drug Design (SBDD) | - Use molecular docking to visualize and score interactions with target proteins (e.g., kinases, enzymes).- Rationally design modifications to improve binding. | - Development of highly potent and selective inhibitors with fewer off-target effects. researchgate.netmdpi.com |
| Fragment-Based Drug Design (FBDD) | - Identify small molecular fragments that bind to the target and grow or link them to build a potent lead. | - Creation of novel lead compounds with high ligand efficiency. |
By strategically designing next-generation analogues, exploring novel therapeutic avenues, employing rigorous optimization methodologies, and integrating powerful new technologies, the research community can unlock the full potential of this compound as a scaffold for future medicines.
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for N-(1H-benzimidazol-2-yl)-4-chlorobenzamide?
Answer:
The synthesis typically involves coupling 4-chlorobenzoic acid derivatives with 2-aminobenzimidazole. Key steps include:
- Amide bond formation : Use coupling agents like HATU or EDCI in anhydrous DMF under nitrogen to minimize side reactions .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity, while THF may reduce yields due to poor solubility .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity (>95%) .
Reaction progress is monitored via TLC (Rf ~0.3 in ethyl acetate) and confirmed by NMR .
Basic: What analytical techniques are most reliable for structural elucidation and purity assessment?
Answer:
- NMR spectroscopy : H and C NMR confirm the benzimidazole NH proton (δ 12.5–13.0 ppm) and carbonyl resonance (δ ~165 ppm) .
- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak ([M+H] at m/z 286.05) and fragmentation patterns .
- X-ray crystallography : Single-crystal XRD (using SHELXL ) resolves stereoelectronic effects, such as planarity of the benzimidazole ring and dihedral angles with the chlorophenyl group .
Advanced: How can researchers design in vitro assays to evaluate its biological activity (e.g., anticancer, antimicrobial)?
Answer:
- Enzyme inhibition assays : Test against kinases (e.g., EGFR) or microbial enzymes (e.g., β-lactamase) using fluorogenic substrates. IC values are compared to controls like imatinib or ampicillin .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with dose-response curves (1–100 μM). Include positive controls (e.g., doxorubicin) and validate via apoptosis markers (caspase-3 activation) .
- Structural analogs : Compare activity with derivatives (e.g., N-(4-chlorophenyl)-2-methoxybenzamide) to identify critical functional groups .
Advanced: How should researchers address contradictions in reported biological activities across studies?
Answer:
Contradictions often arise from:
- Assay variability : Differences in cell lines, incubation times, or solvent carriers (e.g., DMSO concentration). Standardize protocols using CLSI guidelines .
- Metabolic stability : Evaluate compound stability in assay media (e.g., plasma protein binding via HPLC) to distinguish intrinsic activity from degradation .
- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., N-(4-bromo-1,3-benzothiazol-2-yl)-4-cyanobenzamide) to identify trends in substituent effects .
Advanced: What computational strategies support structure-activity relationship (SAR) studies?
Answer:
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., tubulin or DNA gyrase). Focus on hydrogen bonding with benzimidazole NH and hydrophobic contacts with the chlorophenyl group .
- QSAR modeling : Develop regression models using descriptors like logP, polar surface area, and HOMO-LUMO gaps. Validate with leave-one-out cross-validation (R > 0.7) .
- MD simulations : Analyze ligand-protein stability over 100 ns trajectories (GROMACS) to assess binding mode consistency .
Advanced: How can crystallographic data resolve ambiguities in molecular conformation?
Answer:
- Twinning analysis : Use SHELXD to detect twinned crystals and refine data with HKL-3000 .
- Electron density maps : Fo-Fc maps (contoured at 3σ) validate the absence of disorder in the chlorophenyl ring .
- Thermal motion : Anisotropic displacement parameters (ADPs) distinguish static disorder from dynamic flexibility in the benzimidazole moiety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
